2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol
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Overview
Description
2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol typically involves multi-step organic synthesis. One common approach includes the reaction of 4-benzylpiperidine with 5-methoxyphenol under specific conditions to form the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure consistent and high-yield production. The process would also involve purification steps to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a similar piperidine ring but with different functional groups.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol stands out due to its unique combination of a benzylpiperidine moiety and a methoxyphenol group. This structure confers specific chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-hydroxy-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-17-7-8-18(19(22)14-17)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIMVCYDWOSBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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